
5-Cyano-1,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyano-1,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide is a heterocyclic compound that belongs to the tetrazole family. This compound is characterized by a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The presence of the cyano group and the diphenyl groups makes this compound unique and interesting for various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-1,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diphenylacetonitrile with sodium azide in the presence of a suitable catalyst. The reaction is carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures. The resulting tetrazole intermediate is then treated with bromine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
5-Cyano-1,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of tetrazole oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted tetrazoles with various functional groups.
科学的研究の応用
5-Cyano-1,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the development of new materials, such as polymers and dyes.
作用機序
The mechanism of action of 5-Cyano-1,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide involves its interaction with specific molecular targets. The cyano group and the tetrazole ring can interact with enzymes and receptors, leading to various biological effects. The compound can inhibit certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 5-Cyano-2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium chloride
- 5-Cyano-1,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium iodide
- 5-Cyano-2,3-ditolyl-tetrazolium chloride
Uniqueness
5-Cyano-1,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide is unique due to its specific substitution pattern and the presence of the bromide ion. This uniqueness can influence its reactivity, solubility, and biological activity, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
89206-03-1 |
|---|---|
分子式 |
C14H12BrN5 |
分子量 |
330.18 g/mol |
IUPAC名 |
1,3-diphenyl-1,2-dihydrotetrazol-1-ium-5-carbonitrile;bromide |
InChI |
InChI=1S/C14H11N5.BrH/c15-11-14-16-19(13-9-5-2-6-10-13)17-18(14)12-7-3-1-4-8-12;/h1-10,17H;1H |
InChIキー |
RNAILRMPLLUNEB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[NH+]2C(=NN(N2)C3=CC=CC=C3)C#N.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


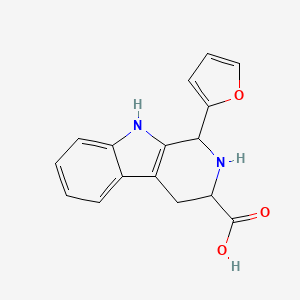
![3-propyl-1-sulfanylidene-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B14142988.png)


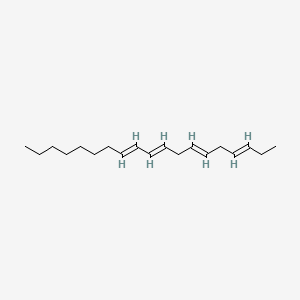
![N'-(2-Fluorophenyl)-N-methyl-N-[(methylsulfanyl)(thiophen-2-yl)methyl]urea](/img/structure/B14143018.png)
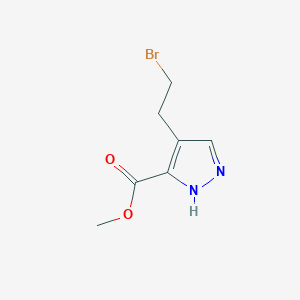
![1,3,2-Dioxaborolane, 2-[(2E)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-propen-1-yl]-4,4,5,5-tetramethyl-](/img/structure/B14143031.png)
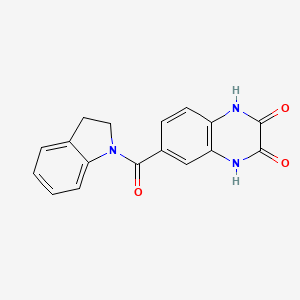
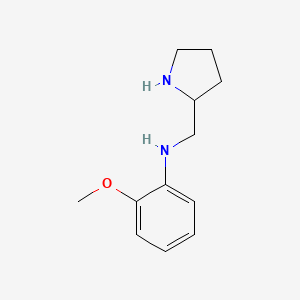
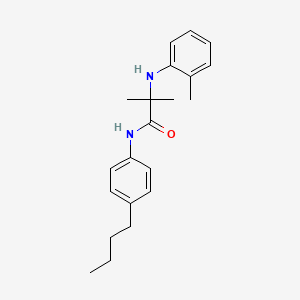

![2-(2-methyl-N-methylsulfonylanilino)-N-[2-(4-methylphenyl)sulfanylethyl]acetamide](/img/structure/B14143061.png)

